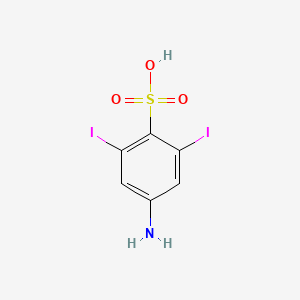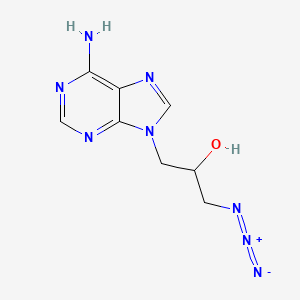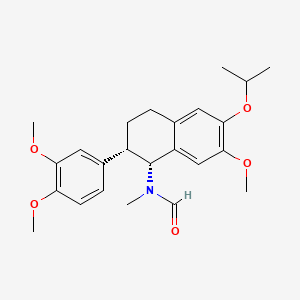
4-Hydroxyclonidine
Vue d'ensemble
Description
4-Hydroxyclonidine is a chemical compound derived from clonidine, a medication primarily used to treat high blood pressure. This compound is known for its role as a metabolite of clonidine and exhibits properties that make it significant in various scientific and medical research fields .
Applications De Recherche Scientifique
4-Hydroxyclonidine has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in analytical chemistry to study the behavior of hydroxylated metabolites.
Biology: The compound is studied for its interactions with biological enzymes and receptors, providing insights into metabolic pathways.
Industry: It is used in the development of new pharmaceuticals and as a standard in quality control processes.
Mécanisme D'action
- Role : By binding to these receptors, it modulates various physiological responses, including blood pressure regulation, sedation, and hyperpolarization of nerves .
- Metabolism : Clonidine (the parent compound) is mostly metabolized to 4-hydroxyclonidine by the cytochrome P450 2D6 enzyme (CYP2D6) in the liver .
- CYP2D6 Role : CYP2D6 accounts for approximately two-thirds of the 4-hydroxylation activity .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Analyse Biochimique
Biochemical Properties
4-Hydroxyclonidine plays a crucial role in biochemical reactions, particularly in the context of its interaction with cytochrome P450 enzymes. Studies have shown that this compound is formed through the hydroxylation of clonidine, primarily mediated by the enzyme CYP2D6 . Other enzymes such as CYP1A2, CYP3A4, CYP1A1, and CYP3A5 also contribute to the formation of this compound . These interactions highlight the importance of this compound in the metabolic pathways of clonidine and its potential impact on drug metabolism and clearance.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. The hydroxylation of clonidine to form this compound is catalyzed by enzymes such as CYP2D6, CYP1A2, CYP3A4, CYP1A1, and CYP3A5 . These enzymes play a significant role in the metabolism and clearance of this compound, influencing its pharmacokinetics and pharmacodynamics. Additionally, this compound may interact with other metabolic pathways, affecting metabolic flux and metabolite levels.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxyclonidine involves the hydroxylation of clonidine. This process can be achieved through various chemical reactions, including the use of specific enzymes such as cytochrome P450 . The reaction conditions typically involve controlled environments to ensure the precise addition of a hydroxyl group to the clonidine molecule.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of advanced chemical reactors and precise control of reaction parameters to ensure high yield and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxyclonidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form various derivatives.
Reduction: Reduction reactions can modify the hydroxyl group, leading to different chemical structures.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of quinone derivatives, while reduction can produce various alcohol derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
Clonidine: The parent compound from which 4-Hydroxyclonidine is derived.
Guanfacine: Another alpha-2 adrenergic agonist used to treat hypertension and attention deficit hyperactivity disorder.
Methyldopa: A centrally acting alpha-2 adrenergic agonist used to treat hypertension.
Uniqueness of this compound
This compound is unique due to its specific hydroxylation, which affects its pharmacokinetic properties. Unlike clonidine, it does not readily cross the blood-brain barrier, limiting its central nervous system effects. This property makes it valuable in studying peripheral adrenergic receptor interactions without central side effects .
Propriétés
IUPAC Name |
3,5-dichloro-4-(4,5-dihydro-1H-imidazol-2-ylamino)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2N3O/c10-6-3-5(15)4-7(11)8(6)14-9-12-1-2-13-9/h3-4,15H,1-2H2,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTWBRPXHGAXREI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)NC2=C(C=C(C=C2Cl)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50205720 | |
| Record name | 4-Hydroxyclonidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50205720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57101-48-1 | |
| Record name | 4-Hydroxyclonidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057101481 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxyclonidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50205720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-HYDROXYCLONIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EQF32CAD7U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of CYP2D6 in clonidine metabolism?
A: Research has identified CYP2D6 as the major enzyme responsible for the 4-hydroxylation of clonidine in vitro. [] While other CYP enzymes like 1A2, 3A4, 1A1, and 3A5 also contribute to this metabolic pathway, CYP2D6 accounts for approximately two-thirds of the 4-hydroxyclonidine formation. [] This finding is particularly relevant as it could explain the observed increase in clonidine's nonrenal clearance during pregnancy, a period associated with elevated CYP2D6 activity.
Q2: How is the disposition of clonidine studied, and what are the key findings in rats?
A: Radioimmunoassay (RIA) has proven to be a sensitive and convenient method for studying the disposition of clonidine. [, ] This technique allows for the detection of minute amounts of clonidine, even in the presence of its metabolites. Studies in rats using RIA revealed that following intravenous administration of a hypotensive dose (100 µg/kg), clonidine exhibits a disposition profile consistent with an open two-compartment pharmacokinetic model. [] Additionally, rapid accumulation of clonidine in the brain was observed, reaching peak concentrations within 2 minutes of injection. [] This suggests that clonidine quickly crosses the blood-brain barrier, which is consistent with its central mechanism of action in lowering blood pressure.
Q3: Beyond this compound, what other metabolites of clonidine have been identified?
A: Research has identified 2,6-dichlorophenylguanidine as another metabolite of clonidine in both rats and dogs. [] This metabolite results from a unique metabolic reaction involving a net bis-N-dealkylation of clonidine. [] While this compound and its conjugates were also found in rat urine, 2,6-dichlorophenylguanidine represents a distinct metabolic pathway for clonidine. [] The identification of these metabolites contributes to a more complete understanding of clonidine's metabolic fate in vivo.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![7-[3-[(4-Azido-3-iodophenyl)sulfonylamino]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B1212110.png)






